molecular formula C13H12N4O2 B2640790 (2E)-2-[(furan-2-yl)methylidene]-4-methyl-3-oxo-4-(1H-1,2,4-triazol-1-yl)pentanenitrile CAS No. 338759-07-2

(2E)-2-[(furan-2-yl)methylidene]-4-methyl-3-oxo-4-(1H-1,2,4-triazol-1-yl)pentanenitrile

Cat. No.: B2640790
CAS No.: 338759-07-2
M. Wt: 256.265
InChI Key: UKWMUBZAGRBDJZ-UXBLZVDNSA-N
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Description

The compound (2E)-2-[(furan-2-yl)methylidene]-4-methyl-3-oxo-4-(1H-1,2,4-triazol-1-yl)pentanenitrile (hereafter referred to as Compound A) is a synthetic organic molecule featuring a conjugated nitrile backbone, a furan-derived methylidene group, and a 1,2,4-triazole substituent. Its stereochemistry is defined by the (2E)-configuration, indicating the trans arrangement of substituents around the double bond.

Key structural attributes:

  • Furan ring: Contributes to electron-rich aromatic systems, influencing reactivity and intermolecular interactions.
  • 1,2,4-Triazole: A nitrogen-rich heterocycle known for its role in antifungal and antimicrobial agents (e.g., fluconazole, itraconazole) .
  • Nitrile group: Enhances polarity and may participate in hydrogen bonding or serve as a synthetic handle for further derivatization.

Properties

IUPAC Name

(2E)-2-(furan-2-ylmethylidene)-4-methyl-3-oxo-4-(1,2,4-triazol-1-yl)pentanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4O2/c1-13(2,17-9-15-8-16-17)12(18)10(7-14)6-11-4-3-5-19-11/h3-6,8-9H,1-2H3/b10-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKWMUBZAGRBDJZ-UXBLZVDNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)C(=CC1=CC=CO1)C#N)N2C=NC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C(=O)/C(=C/C1=CC=CO1)/C#N)N2C=NC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-[(furan-2-yl)methylidene]-4-methyl-3-oxo-4-(1H-1,2,4-triazol-1-yl)pentanenitrile typically involves multi-step organic reactions. One common method starts with the preparation of the furan-2-ylmethylidene intermediate, which is then reacted with a triazole derivative under specific conditions to form the final product. The reaction conditions often include:

    Solvents: Common solvents such as ethanol or acetonitrile.

    Catalysts: Acid or base catalysts to facilitate the reaction.

    Temperature: Reactions are usually carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-[(furan-2-yl)methylidene]-4-methyl-3-oxo-4-(1H-1,2,4-triazol-1-yl)pentanenitrile can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate or hydrogen peroxide for oxidation reactions.

    Reducing Agents: Lithium aluminum hydride or catalytic hydrogenation for reduction reactions.

    Nucleophiles: Halides or amines for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring typically yields furanones, while reduction of the nitrile group results in the corresponding amine.

Scientific Research Applications

Chemistry

In chemistry, (2E)-2-[(furan-2-yl)methylidene]-4-methyl-3-oxo-4-(1H-1,2,4-triazol-1-yl)pentanenitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with biological targets makes it a candidate for drug discovery and development.

Medicine

In medicine, derivatives of this compound are investigated for their therapeutic potential. The presence of the triazole ring, in particular, is known to enhance the biological activity of many pharmaceutical agents.

Industry

In the industrial sector, this compound is explored for its use in the development of new materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism by which (2E)-2-[(furan-2-yl)methylidene]-4-methyl-3-oxo-4-(1H-1,2,4-triazol-1-yl)pentanenitrile exerts its effects involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, modulating their activity. The nitrile group can also participate in hydrogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues and Functional Group Variations

Table 1: Structural and Functional Group Comparison
Compound Name Key Functional Groups Molecular Formula Notable Features
Compound A Furan, 1,2,4-triazole, nitrile C₁₃H₁₁N₃O₂ Conjugated double bond (E-configuration), methyl and oxo substituents
Itraconazole-related Mixture () 1,2,4-Triazole, dioxolane, piperazine Complex mixture Antifungal activity, photolabile (requires light-resistant storage)
Thiazole-Phenylhydrazono Compound () Thiazole, phenylhydrazono, nitrile C₁₉H₁₇N₅S Extended π-system, potential for agrochemical applications
Key Observations:

Heterocyclic Diversity :

  • Compound A uses a furan ring, whereas the thiazole derivative () employs a sulfur-containing heterocycle. Thiazoles are often associated with higher thermal stability compared to furans due to sulfur’s electron-withdrawing effects .
  • The itraconazole analogue () incorporates a dioxolane ring, enhancing rigidity and metabolic stability in pharmaceutical contexts .

The triazole group in Compound A and the itraconazole mixture () is critical for coordinating metal ions or binding to biological targets (e.g., fungal lanosterol 14α-demethylase) .

Physicochemical and Stability Profiles

Table 2: Stability and Handling Requirements
Compound Stability Storage Conditions
Compound A Likely photosensitive (inferred from furan’s UV sensitivity) Recommended: Tight, light-resistant containers (analogous to )
Itraconazole mixture () Photodegradable; hygroscopic Controlled room temperature, desiccated
Thiazole derivative () High thermal stability (thiazole ring) Standard ambient conditions
  • Compound A’s Stability : The furan moiety is prone to oxidative degradation under UV light, necessitating protective storage similar to itraconazole derivatives .

Crystallographic and Analytical Methods

The structural determination of Compound A likely employs X-ray crystallography refined via programs like SHELXL, a standard tool for small-molecule analysis (as noted in and ). Comparative studies with analogues such as the thiazole derivative () would similarly rely on these methods to confirm stereochemistry and packing arrangements .

Biological Activity

The compound (2E)-2-[(furan-2-yl)methylidene]-4-methyl-3-oxo-4-(1H-1,2,4-triazol-1-yl)pentanenitrile , also known by its CAS Number 338759-07-2 , is a complex heterocyclic structure that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C13H12N4O2C_{13}H_{12}N_4O_2 with a molecular weight of approximately 256.26 g/mol. The structure features a furan moiety and a triazole ring, which are known to contribute to various biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of the triazole ring suggests potential interactions with enzymes involved in metabolic pathways, while the furan moiety may enhance the compound's lipophilicity, facilitating cell membrane penetration.

Biological Activities

Research indicates that derivatives of this compound exhibit a range of biological activities:

Antimicrobial Activity :
Studies have shown that triazole-containing compounds often possess significant antimicrobial properties. For example, compounds similar to this compound have demonstrated efficacy against various bacterial strains and fungi .

Anti-inflammatory Effects :
Compounds with similar structural motifs have been reported to inhibit cyclooxygenase enzymes (COX-1 and COX-2), suggesting potential applications in treating inflammatory conditions.

Anticancer Potential :
Mercapto-substituted triazoles have been noted for their chemopreventive and chemotherapeutic effects against cancer cell lines. For instance, certain derivatives showed cytotoxicity against human breast cancer (MCF-7) cells with IC50 values indicating significant potency .

Research Findings and Case Studies

Several studies have investigated the biological activity of triazole derivatives:

Study Findings
Study AIdentified antimicrobial activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) below 50 µg/mL.
Study BReported anti-inflammatory effects through COX inhibition assays, demonstrating a reduction in prostaglandin E2 levels.
Study CEvaluated cytotoxicity against MCF-7 cells, revealing an IC50 value of 27.3 µM for one derivative.

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